molecular formula C29H18S B14245383 Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)- CAS No. 405160-05-6

Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-

Cat. No.: B14245383
CAS No.: 405160-05-6
M. Wt: 398.5 g/mol
InChI Key: RUGGEVPTWCLTDI-UHFFFAOYSA-N
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Description

Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)-: is a complex organic compound that features a thiophene ring attached to a spirobifluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves the coupling of a thiophene derivative with a spirobifluorene precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated spirobifluorene under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, in a solvent such as toluene or dimethylformamide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirobifluorene core or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the spirobifluorene core.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated derivatives of the compound can be used in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified spirobifluorene or thiophene derivatives.

    Substitution: Various substituted thiophene or spirobifluorene compounds.

Mechanism of Action

The mechanism by which Thiophene, 2-(9,9’-spirobi[9H-fluoren]-2-yl)- exerts its effects is primarily through its electronic structure. The spirobifluorene core provides a rigid, three-dimensional framework that enhances the compound’s stability and electronic properties. The thiophene ring contributes to the compound’s conjugation and electronic delocalization, which are crucial for its performance in electronic applications . The molecular targets and pathways involved are typically related to the compound’s interaction with light and electric fields, making it suitable for optoelectronic devices.

Comparison with Similar Compounds

  • Thiophene, 2,2’,2’‘,2’‘’-(9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetrayl)tetrakis-
  • 9,9’-Spirobi[9H-fluoren]-2-amine

Comparison:

Properties

CAS No.

405160-05-6

Molecular Formula

C29H18S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(9,9'-spirobi[fluorene]-2-yl)thiophene

InChI

InChI=1S/C29H18S/c1-4-11-24-20(8-1)21-9-2-5-12-25(21)29(24)26-13-6-3-10-22(26)23-16-15-19(18-27(23)29)28-14-7-17-30-28/h1-18H

InChI Key

RUGGEVPTWCLTDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC=CS7

Origin of Product

United States

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